Auraptenol

説明

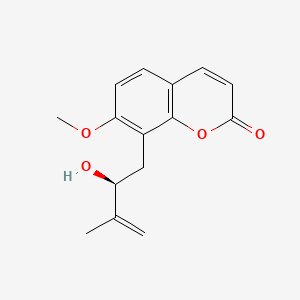

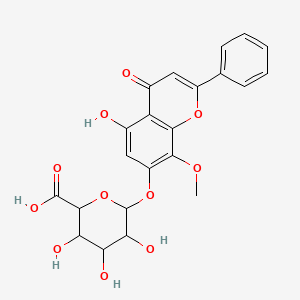

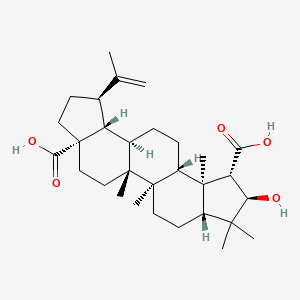

Auraptenol is a member of coumarins and is a natural product found in Murraya exotica .

Synthesis Analysis

The synthesis of Auraptenol has been reported in various studies. For instance, a study titled “SYNTHESIS OF (.±.)-AURAPTENOL AND MURRAYONE” discusses the synthesis of Auraptenol .Molecular Structure Analysis

Auraptenol has a molecular formula of C15H16O4, an average mass of 260.285 Da, and a monoisotopic mass of 260.104858 Da .Physical And Chemical Properties Analysis

Auraptenol has a density of 1.2±0.1 g/cm3, a boiling point of 446.7±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C .科学的研究の応用

Antidepressant Effects

Auraptenol has been found to have antidepressant-like effects in mice models of depression . In mouse forced swimming test and tail suspension test, two validated models of depression, auraptenol dose-dependently decreased the immobility duration . The antidepressant-like effects of auraptenol were significantly averted by a selective serotonin 5-HT1A receptor antagonist .

Anticancer Agent

Auraptenol is a bioactive monoterpene coumarin that can modulate intracellular signaling pathways controlling cell growth, inflammation, and apoptosis . It has inhibitory and chemo-preventive effects on the proliferation, tumorigenesis, and growth of several cancer cell lines . It exhibits anticancer effects via targeting different cell signaling pathways such as cytokines, genes modulating cellular proliferation, growth factors, transcription factors, and apoptosis .

Anti-hyperalgesic Effect

Auraptenol has been reported to have an anti-hyperalgesic effect in a mouse model of chemotherapeutic agent vincristine-induced neuropathic pain . It was found that auraptenol dose-dependently reverted the mechanical hyperalgesia .

Antioxidant Activity

Auraptenol has been found to exert pharmacological properties such as antioxidant activity . This property could be beneficial in conditions where oxidative stress plays a major role.

Anti-bacterial and Anti-fungal Properties

Auraptenol has been reported to have anti-bacterial and anti-fungal properties . This makes it a potential candidate for the development of new antimicrobial agents.

Anti-inflammatory Properties

Auraptenol has been found to have anti-inflammatory properties . This could make it useful in the treatment of conditions characterized by inflammation.

作用機序

Auraptenol, also known as “8-[(2S)-2-hydroxy-3-methylbut-3-enyl]-7-methoxychromen-2-one”, is a bioactive monoterpene coumarin . This article will cover the mechanism of action of Auraptenol, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

Auraptenol primarily targets the serotonin 5-HT1A receptors and the JNK/p38 MAPK signal pathways . These targets play crucial roles in controlling cell growth, inflammation, and apoptosis .

Mode of Action

Auraptenol interacts with its targets by binding to the serotonin 5-HT1A receptors . This interaction leads to a dose-dependent reversion of mechanical hyperalgesia in mice . The anti-hyperalgesic effect of Auraptenol can be significantly blocked by a selective serotonin 5-HT1A receptor antagonist, indicating that its action is primarily mediated by 5-HT1A receptors .

Biochemical Pathways

Auraptenol affects the JNK/p38 MAPK signal pathways . It induces programmed cell death and endogenous ROS production . This leads to an increase in Bax and a decrease in Bcl-2 levels, which are key players in the regulation of apoptosis .

Result of Action

Auraptenol’s action results in significant reduction in the viability of certain cancer cells, such as human LNCaP prostate carcinoma cells . It induces apoptotic cell death, associated with an increase in Bax and a decrease in Bcl-2 levels . It also induces an increase in ROS production in a dose-dependent manner .

Action Environment

It’s worth noting that the compound is isolated from many edible fruits and vegetables of the genus ferula and citrus , suggesting that its natural environment could potentially influence its properties and efficacy.

将来の方向性

特性

IUPAC Name |

8-[(2S)-2-hydroxy-3-methylbut-3-enyl]-7-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O4/c1-9(2)12(16)8-11-13(18-3)6-4-10-5-7-14(17)19-15(10)11/h4-7,12,16H,1,8H2,2-3H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQSRYWNOKPJENY-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(CC1=C(C=CC2=C1OC(=O)C=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@H](CC1=C(C=CC2=C1OC(=O)C=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 13343541 | |

CAS RN |

1221-43-8 | |

| Record name | Auraptenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5-bromo-2-thiophenyl)sulfonylamino]-N-cyclopentyl-2-phenylacetamide](/img/structure/B1253411.png)

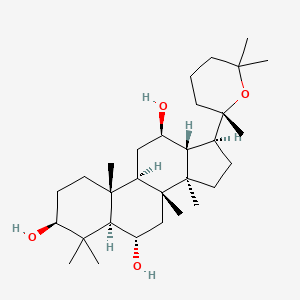

![[(1S,4R,5R,6R,7S,8R,11R,13S,17S,18S,19R)-4,5,17-trihydroxy-6,14,18-trimethyl-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl] 2-hydroxy-2-methylbutanoate](/img/structure/B1253412.png)

![N-(2-furanylmethyl)-6-propyl-3-benzo[b][1,4]benzothiazepinecarboxamide](/img/structure/B1253424.png)

![[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-10-(3,4,5-trihydroxyoxan-2-yl)oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B1253433.png)

methanone](/img/structure/B1253434.png)